molecular formula C14H14O3 B15090381 2-(7-Methoxy-1-naphthyl)propanoic acid

2-(7-Methoxy-1-naphthyl)propanoic acid

Cat. No.: B15090381
M. Wt: 230.26 g/mol
InChI Key: ZJTGRYUHMAIZLW-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1-naphthyl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and a propanoic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1-naphthyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1-naphthyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 2-(7-Hydroxy-1-naphthyl)propanoic acid.

    Reduction: 2-(7-Methoxy-1-naphthyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(7-Methoxy-1-naphthyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1-naphthyl)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and propanoic acid groups play crucial roles in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methoxy-2-naphthyl)propanoic acid
  • 2-(7-Hydroxy-1-naphthyl)propanoic acid
  • 2-(7-Methoxy-1-naphthyl)propanol

Uniqueness

2-(7-Methoxy-1-naphthyl)propanoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

2-(7-methoxynaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)12-5-3-4-10-6-7-11(17-2)8-13(10)12/h3-9H,1-2H3,(H,15,16)

InChI Key

ZJTGRYUHMAIZLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

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